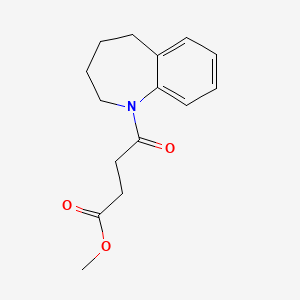![molecular formula C16H20N4O2 B4441330 N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways. CPI-613 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
Wirkmechanismus
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide targets the TCA cycle and OXPHOS pathways in cancer cells, which are essential for energy production and biosynthesis. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide binds to the lipoate-binding domains of pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), two key enzymes in the TCA cycle, and inhibits their activity. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the activity of complex I and II of the mitochondrial electron transport chain (ETC), which impairs OXPHOS and leads to the generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the expression of the oncogenic transcription factor c-Myc and the anti-apoptotic protein survivin. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide modulates the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has several advantages for lab experiments, including its specificity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to overcome drug resistance. However, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential toxicity to normal cells.
Zukünftige Richtungen
For N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide research include the development of novel formulations and delivery systems to improve its solubility and stability, the identification of biomarkers for patient selection and monitoring, the investigation of its potential in combination with immunotherapy and targeted therapy, and the elucidation of its mechanism of action in different types of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has the potential to become a promising anticancer agent and improve the prognosis of cancer patients.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has been shown to inhibit the growth of various types of cancer cells, including pancreatic, lung, ovarian, breast, and prostate cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells and animal models. Clinical trials have demonstrated the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide in combination with standard chemotherapy in patients with advanced pancreatic cancer and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-15(21)19-14-7-4-3-6-13(14)16(22)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRMMMMJSNGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)

![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)


![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4441328.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)